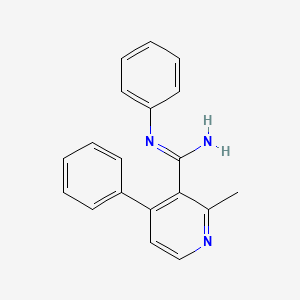![molecular formula C19H20N6O2 B5548404 4-(1H-imidazol-1-yl)-6-[4-(4-methoxybenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5548404.png)
4-(1H-imidazol-1-yl)-6-[4-(4-methoxybenzoyl)-1-piperazinyl]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- This compound is part of a group of pyrimidine derivatives, which have been explored for various biological activities. These derivatives have been synthesized and studied in different contexts, such as their antiulcer, antineoplastic, and antimicrobial properties (Ikeda et al., 1996), (Abdel-Hafez, 2007).
Synthesis Analysis
- The synthesis of similar pyrimidine derivatives involves various chemical reactions. For instance, a series of pyrimidine derivatives have been synthesized using methods like one-pot two-component thermal cyclization reactions and Vilsmir-Haack formylation (Abdel-Hafez, 2007).
Molecular Structure Analysis
- Structural analysis of these compounds typically involves techniques like IR, 1H NMR, MS, and elemental analyses to confirm the structures of synthesized derivatives (Abdel-Hafez, 2007).
Chemical Reactions and Properties
- Pyrimidine derivatives undergo various chemical reactions, such as nucleophilic substitution, to achieve different structural variations. These reactions are critical in developing compounds with desired biological activities (Mallesha et al., 2012).
Physical Properties Analysis
- The physical properties of these compounds, such as solubility, melting point, and crystallinity, are typically characterized as part of the synthesis process. These properties can influence the compound's bioavailability and stability (Dhanalakshmi et al., 2018).
Chemical Properties Analysis
- The chemical properties, like reactivity and stability, of pyrimidine derivatives are influenced by their molecular structure. For example, substitutions on the pyrimidine ring can significantly affect their binding affinity and biological activity (Meurer et al., 1992).
科学的研究の応用
Antimycobacterial Activity
4-Substituted 1-(p-methoxybenzyl)imidazoles, including compounds structurally related to 4-(1H-imidazol-1-yl)-6-[4-(4-methoxybenzoyl)-1-piperazinyl]pyrimidine, have been synthesized and evaluated for their antimycobacterial properties. These compounds showed potential as antimycobacterials, although not as potent as some previously synthesized purines and pyrimidines (Miranda & Gundersen, 2009).
Antineoplastic Activity
Imidazo[1,2-a]pyrimidine derivatives, closely related to the chemical structure , have been synthesized and tested for their antineoplastic activity. Some of these compounds showed variable degrees of effectiveness against different cancer cell lines, indicating potential in cancer treatment research (Abdel-Hafez, 2007).
Fluorescent Sensor for Zinc Ion
Certain derivatives of imidazo[1,2-a]pyrimidines, similar to the compound , have been developed as fluorescent sensors for detecting zinc ions. This application is particularly significant in environmental monitoring, such as assessing zinc concentration in drinking water (Rawat & Rawat, 2018).
Development of New Synthetic Methods
Research into the synthesis of imidazo[1,2-a]pyrimidine derivatives has expanded the understanding of chemical synthesis techniques, including multicomponent reactions and condensation reactions. These studies contribute to the broader field of synthetic chemistry and drug development (Goel, Luxami, & Paul, 2015).
将来の方向性
特性
IUPAC Name |
[4-(6-imidazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2/c1-27-16-4-2-15(3-5-16)19(26)24-10-8-23(9-11-24)17-12-18(22-13-21-17)25-7-6-20-14-25/h2-7,12-14H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUOKMPZAMCWBRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[(2E)-3-phenyl-2-propenoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5548324.png)
![5-{2-[4-(2-furoyl)-1,4-diazepan-1-yl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione](/img/structure/B5548327.png)
![3-[2-(4-morpholinyl)ethyl]-5,6-diphenylfuro[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B5548334.png)
![5-(2-furyl)-4-[(2-methylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5548338.png)
![4-[(5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]-1-(2-methoxyethyl)pyrrolidin-2-one](/img/structure/B5548344.png)
![N'-[(1-methyl-1H-indol-3-yl)methylene]-2-furohydrazide](/img/structure/B5548357.png)


![N-(2-fluorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5548373.png)
![2-[(4-iodophenyl)amino]-N'-(3-phenyl-2-propen-1-ylidene)acetohydrazide](/img/structure/B5548382.png)
![2-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5548387.png)

![2-[1-(2-chloro-6-fluorobenzyl)-1H-imidazol-2-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5548401.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-[4-(1-naphthoyl)-1-piperazinyl]pyrimidine](/img/structure/B5548402.png)